Palladium(2+) bis(acetonitrile) ditosylate
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Overview
Description
Palladium(2+) bis(acetonitrile) ditosylate is a coordination complex that features palladium in the +2 oxidation state, coordinated by two acetonitrile ligands and two tosylate anions. This compound is known for its utility in various catalytic processes, particularly in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Palladium(2+) bis(acetonitrile) ditosylate can be synthesized by reacting palladium(II) chloride with acetonitrile in the presence of tosylate anions. The general reaction involves dissolving palladium(II) chloride in acetonitrile and then adding tosylate anions to the solution. The reaction is typically carried out under inert conditions to prevent oxidation or other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Palladium(2+) bis(acetonitrile) ditosylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of palladium.
Reduction: It can be reduced to palladium(0), which is often used in catalytic cycles.
Substitution: The acetonitrile ligands can be substituted by other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are typically used.
Substitution: Ligand substitution reactions often require the presence of a base and are carried out in solvents like dichloromethane or toluene.
Major Products
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium(0) complexes or nanoparticles.
Substitution: New palladium complexes with different ligands.
Scientific Research Applications
Palladium(2+) bis(acetonitrile) ditosylate has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in biological applications, such as in the development of new drugs or as a catalyst in biochemical reactions.
Medicine: Research is ongoing into its use in medicinal chemistry, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is employed in industrial processes for the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which palladium(2+) bis(acetonitrile) ditosylate exerts its effects is primarily through its role as a catalyst. The palladium center can undergo oxidative addition, reductive elimination, and ligand exchange processes, which are key steps in many catalytic cycles. The acetonitrile ligands and tosylate anions help stabilize the palladium center and facilitate these reactions.
Comparison with Similar Compounds
Similar Compounds
Bis(acetonitrile)palladium dichloride: Similar in structure but with chloride anions instead of tosylate anions.
Bis(benzonitrile)palladium dichloride: Similar coordination environment but with benzonitrile ligands instead of acetonitrile.
Uniqueness
Palladium(2+) bis(acetonitrile) ditosylate is unique due to the presence of tosylate anions, which can influence the solubility, reactivity, and stability of the compound. This makes it particularly useful in specific catalytic applications where these properties are advantageous.
Properties
IUPAC Name |
acetonitrile;4-methylbenzenesulfonate;palladium(2+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O3S.2C2H3N.Pd/c2*1-6-2-4-7(5-3-6)11(8,9)10;2*1-2-3;/h2*2-5H,1H3,(H,8,9,10);2*1H3;/q;;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIFAQUPBJRCNL-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Pd+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6PdS2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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